3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine
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Overview
Description
3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyridine and triazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine typically involves the condensation of isonitrosoacetophenone hydrazones with pyridine-2-carbaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired triazine ring. Functionalization at the C(5) position of the triazine ring can be achieved through nucleophilic substitution reactions or ipso-substitution of cyano groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription . Additionally, it can bind to specific proteins, altering their activity and leading to various cellular effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit cyclin-dependent kinases (CDKs).
1,2,4-Triazine Derivatives: A broad class of compounds with diverse applications in chemistry and biology.
Uniqueness
3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with specific desired properties .
Properties
CAS No. |
121845-65-6 |
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Molecular Formula |
C11H7N5 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-pyridin-2-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H7N5/c1-2-5-13-9(3-1)11-14-10-7-12-6-4-8(10)15-16-11/h1-7H |
InChI Key |
UWOUQHOBPISZHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
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